Ethyl 5-nitroindoline-1-carboxylate
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Overview
Description
Ethyl 5-nitroindoline-1-carboxylate is a heterocyclic compound with the molecular formula C12H10N2O4. It belongs to the indole family, which is known for its significant biological and pharmacological properties. This compound is characterized by the presence of a nitro group at the 5-position of the indoline ring and an ethyl ester group at the 1-position of the carboxylate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-nitroindoline-1-carboxylate typically involves the nitration of indoline derivatives followed by esterification. One common method includes the nitration of indoline using nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitroindoline is then subjected to esterification with ethanol and a suitable catalyst to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and esterification steps are optimized for high yield and purity, with careful monitoring of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-nitroindoline-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products:
- Reduction of the nitro group yields ethyl 5-aminoindoline-1-carboxylate.
- Substitution reactions yield various substituted indoline derivatives.
- Hydrolysis yields 5-nitroindoline-1-carboxylic acid .
Scientific Research Applications
Ethyl 5-nitroindoline-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Derivatives of this compound have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-nitroindoline-1-carboxylate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes or bind to receptors is crucial for its pharmacological activity .
Comparison with Similar Compounds
Ethyl 5-aminoindoline-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 5-bromoindoline-1-carboxylate: Contains a bromine atom at the 5-position instead of a nitro group.
Ethyl 5-chloroindoline-1-carboxylate: Contains a chlorine atom at the 5-position instead of a nitro group.
Uniqueness: Ethyl 5-nitroindoline-1-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions and form reactive intermediates, making this compound valuable for various applications in research and industry .
Properties
IUPAC Name |
ethyl 5-nitro-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-2-17-11(14)12-6-5-8-7-9(13(15)16)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKQIUQNZZTHTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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